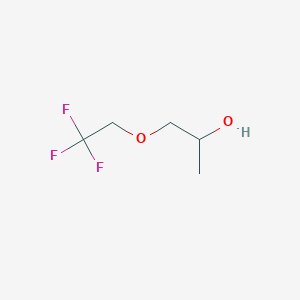

1-(2,2,2-Trifluoroethoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2,2-Trifluoroethoxy)propan-2-ol is a chemical compound with the molecular formula C5H9F3O2 . It has a molecular weight of 158.12 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-(2,2,2-Trifluoroethoxy)propan-2-ol is 1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis

1-(2,2,2-Trifluoroethoxy)propan-2-ol is a liquid at room temperature . It has a molecular weight of 158.12 .Scientific Research Applications

Self-Assembly Induction in Aromatic Dipeptides

This compound, along with other fluorinated alcohols, has been used to induce self-assembly in aromatic dipeptides . The self-assembled structures produced using these solvents have different morphologies, such as microribbons and microspheres . These structures have potential applications as biomaterials .

Vapor-Liquid Equilibrium Studies

“1-(2,2,2-Trifluoroethoxy)propan-2-ol” has been used in the study of vapor-liquid equilibria for binary systems . The data obtained from these studies are essential for understanding the thermodynamic properties of these systems .

Synthesis of Novel Compounds

Although the specific details are not available, this compound has been used in the synthesis of novel compounds . These new compounds could have potential applications in various fields of science and technology .

Anti-Cancer and Anti-Diabetic Properties

Compounds tethered with “1-(2,2,2-Trifluoroethoxy)propan-2-ol” have been evaluated for their anti-cancer and anti-diabetic properties . The results of these studies could lead to the development of new therapeutic agents .

Electrolyte Solvent for High-Energy Density Batteries

“1-(2,2,2-Trifluoroethoxy)propan-2-ol” has been used as an electrolyte solvent for high-energy density Li|NCM batteries . This compound has high oxidative stability, low volatility, and non-flammability, making it suitable for this application .

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 1-(2,2,2-Trifluoroethoxy)propan-2-ol is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .

Mode of Action

1-(2,2,2-Trifluoroethoxy)propan-2-ol interacts with its target, CYP51, by binding and inhibiting it . This inhibition prevents the synthesis of ergosterol , a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is vital for the integrity of the fungal cell membrane. By inhibiting CYP51, the compound disrupts ergosterol production, leading to cell death .

Pharmacokinetics

It’s known that the compound has a high selectivity for cyp51 and little interaction with human cytochrome p450s . This suggests that the compound may have a favorable pharmacokinetic profile, with potentially fewer drug-drug interactions .

Result of Action

The result of the compound’s action is the death of the fungal cells. By inhibiting the production of ergosterol, the compound disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death .

properties

IUPAC Name |

1-(2,2,2-trifluoroethoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLOMQJXZDDAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethoxy)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B2751302.png)

![N-(4-ethylphenyl)-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2751305.png)

![1-(3-(4-bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)

![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)

![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)